molecular formula C12H6Cl3NO B578769 Phenyl(2,4,6-trichloropyridin-3-yl)methanone CAS No. 1353056-45-7

Phenyl(2,4,6-trichloropyridin-3-yl)methanone

Cat. No.: B578769
CAS No.: 1353056-45-7
M. Wt: 286.536
InChI Key: IZLIELIYHJIUPP-UHFFFAOYSA-N
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Description

Phenyl(2,4,6-trichloropyridin-3-yl)methanone, also known as this compound, is a useful research compound. Its molecular formula is C12H6Cl3NO and its molecular weight is 286.536. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Phenyl(2,4,6-trichloropyridin-3-yl)methanone has been utilized in the synthesis of various compounds with significant biological activities. For instance, it's been involved in the synthesis of dihydronaphthalene isomers with potent antiestrogenic activity, demonstrated through both oral and subcutaneous administration in rats and mice. These compounds have shown a very high binding affinity to rat uterine cytosol estrogen receptors, exceeding that of estradiol (Jones et al., 1979).

Neuroprotective and Analgesic Properties

This compound derivatives, such as F 13640, have been reported to exhibit neuroprotective and analgesic properties. They have been studied for their potential in alleviating allodynia in rats with spinal cord injury and demonstrating a curative-like action on pathological pain through high-efficacy 5-HT(1A) receptor activation (Colpaert et al., 2004). Moreover, these compounds have been shown to provide neuroprotection in a mouse model of cerebral palsy by preventing the fall in ATP levels caused by hypoxia in astrocytes (Largeron et al., 2001).

Anti-Inflammatory and Gastroprotective Effects

The compound has also been used to synthesize chalcones, which exhibit anti-inflammatory and gastroprotective activities. These synthesized chalcones have shown significant efficacy in inhibiting carrageenan-induced rat paw edema and acetylsalicylic acid-induced ulceration in Wistar rats, highlighting their potential therapeutic applications (Okunrobo et al., 2006).

Potential in Metabolic Disorder Treatment

Furthermore, this compound derivatives have shown promise in treating metabolic disorders. S 4048, a derivative of chlorogenic acid and specifically inhibiting the glucose-6-phosphate translocating component T1 of the glucose-6-phosphatase system, has exhibited effects on carbohydrate and lipid parameters in rats, potentially useful for studying aspects of type 1 glycogen storage disease and modulating hepatic glucose production in type 2 diabetes (Herling et al., 1999).

Properties

IUPAC Name

phenyl-(2,4,6-trichloropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO/c13-8-6-9(14)16-12(15)10(8)11(17)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLIELIYHJIUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.